2-Fluorocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73989. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

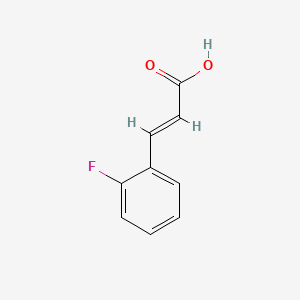

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUDZAFBPDDAMK-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075408, DTXSID601274238 | |

| Record name | 2-Propenoic acid, 3-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(2-Fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18944-77-9, 451-69-4, 20595-29-3 | |

| Record name | (2E)-3-(2-Fluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18944-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid, o-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020595293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Fluorocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(2-Fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

I. Synthesis and Derivatization of 2 Fluorocinnamic Acid

Established Synthetic Methodologies for 2-Fluorocinnamic Acid

The Perkin reaction, a well-known method for the synthesis of cinnamic acids, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.orglongdom.orgbyjus.com In the case of this compound, this would involve the reaction of 2-fluorobenzaldehyde (B47322) with an acid anhydride, such as acetic anhydride, and a corresponding salt like sodium acetate, which acts as a base catalyst. wikipedia.orgiitk.ac.inslideshare.net The reaction proceeds via an aldol-type condensation to form an α,β-unsaturated aromatic acid. byjus.com While a primary method for cinnamic acid derivatives, specific yield and optimized conditions for the 2-fluoro isomer via the Perkin reaction are not extensively detailed in readily available literature, but the general mechanism provides a viable synthetic route. longdom.orgslideshare.net

The general mechanism involves the formation of a carbanion from the anhydride under the influence of the base, which then attacks the carbonyl carbon of the 2-fluorobenzaldehyde. byjus.com Subsequent dehydration yields the unsaturated product. byjus.com

Table 1: General Parameters for Perkin Reaction

| Parameter | Description |

| Aromatic Aldehyde | 2-Fluorobenzaldehyde |

| Acid Anhydride | Acetic Anhydride |

| Base Catalyst | Alkali salt of the acid (e.g., Sodium Acetate) iitk.ac.in |

| Product | This compound |

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and a widely employed method for forming carbon-carbon double bonds. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base catalyst, often an amine like pyridine (B92270) or piperidine. wikipedia.orgrsc.org For the synthesis of this compound, 2-fluorobenzaldehyde is reacted with malonic acid. ias.ac.in This reaction can be followed by decarboxylation to yield the final product. wikipedia.org

A notable variant is the Doebner modification, which utilizes pyridine as a solvent and catalyst, often leading to spontaneous decarboxylation when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgyoutube.com Studies have shown that the condensation of various benzaldehydes, including halogen-substituted ones, with malonic acid in the presence of a trace of pyridine can lead to high yields of the corresponding cinnamic acids. ias.ac.in For instance, the reaction of p-chlorobenzaldehyde with malonic acid using pyridine gave a near-quantitative yield. ias.ac.in

Table 2: Knoevenagel Condensation for this compound Synthesis

| Reactants | Catalyst/Solvent | Key Features |

| 2-Fluorobenzaldehyde, Malonic Acid | Pyridine ias.ac.in | High yields reported for similar halogenated benzaldehydes. ias.ac.in |

| 2-Fluorobenzaldehyde, Malonic Acid | Piperidine/Toluene rsc.org | Pyridine-free alternative. rsc.org |

The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds. masterorganicchemistry.comlibretexts.org It involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). masterorganicchemistry.comedubirdie.com To synthesize this compound via this route, 2-fluorobenzaldehyde would be reacted with a phosphorus ylide bearing a carboxylate group or a group that can be readily converted to a carboxylic acid.

The ylide is typically prepared in a two-step process: first, the formation of a phosphonium (B103445) salt from a trialkylphosphine (like triphenylphosphine) and an appropriate alkyl halide via an SN2 reaction, followed by deprotonation with a strong base to generate the ylide. edubirdie.com The reaction of the ylide with 2-fluorobenzaldehyde leads to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired this compound derivative and a phosphine (B1218219) oxide. masterorganicchemistry.com A key advantage of the Wittig reaction is the specific placement of the double bond. libretexts.org

Biocatalytic methods offer a green and highly selective alternative for chemical synthesis. Phenylalanine ammonia-lyases (PALs) are enzymes that naturally catalyze the deamination of L-phenylalanine to form trans-cinnamic acid. frontiersin.orgfrontiersin.orgnih.gov Importantly, this reaction is reversible, and PALs can catalyze the amination of cinnamic acid derivatives to produce various phenylalanine analogues. frontiersin.orgmanchester.ac.uk

This enzymatic pathway could potentially be harnessed for the synthesis of this compound derivatives. While direct synthesis of this compound from a corresponding fluorinated precursor via PAL is not extensively documented, the broad substrate specificity of some PAL variants suggests this as a plausible route. Engineered PALs have been shown to accept substituted cinnamic acids as substrates. ubbcluj.ro The biotransformation is typically carried out in an aqueous buffer at a controlled pH and temperature. frontiersin.org

Table 3: Phenylalanine Ammonia Lyase (PAL) Mediated Transformation

| Enzyme | Reaction | Potential Application |

| Phenylalanine Ammonia Lyase (PAL) | L-Phenylalanine ⇌ trans-Cinnamic Acid + Ammonia frontiersin.orgnih.gov | Amination of a suitable precursor to a 2-fluorophenylalanine derivative, or deamination of a 2-fluorophenylalanine to this compound. |

Continuous flow chemistry has emerged as a sustainable and scalable technology in organic synthesis. While specific examples detailing the continuous flow mechanochemical synthesis of this compound are not prominent, the principles of this technology are applicable. Continuous flow processes offer advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation. The synthesis of other cinnamic acid derivatives has been explored using continuous flow systems, suggesting the feasibility for this compound production. rsc.org

Strategies for Fluorine Introduction and Halogenation

The introduction of additional halogen atoms onto the this compound scaffold can lead to compounds with altered chemical and physical properties.

One documented strategy involves the bromination of a fluorinated cinnamic acid derivative. For example, 2-bromo-4-fluorocinnamic acid can be synthesized by treating 4-fluorocinnamic acid with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). This introduces a bromine atom at the position ortho to the activating carboxylic acid group.

Another potential strategy for halogenation is the direct halogenation of the α-carbon of the carboxylic acid moiety. Under acidic or basic conditions, the α-hydrogens of aldehydes and ketones can be replaced by halogens. pressbooks.pub While this is more commonly applied to ketones, similar principles could be explored for the α,β-unsaturated system in this compound, potentially leading to α-halo-2-fluorocinnamic acids.

Electrophilic Fluorination Reagents

Electrophilic fluorination is a primary method for introducing fluorine into organic molecules, particularly electron-rich aromatic systems. alfa-chemistry.com This approach utilizes reagents that deliver an electrophilic fluorine source ("F+"). alfa-chemistry.comwikipedia.org These N-F reagents are generally considered safer and easier to handle than alternatives like molecular fluorine. organicreactions.org The reactivity of these agents can be tuned, with quaternary ammonium (B1175870) salts typically being more powerful than their neutral counterparts. organicreactions.org

Commonly employed electrophilic fluorinating agents belong to the N-F class, where electron-withdrawing groups are attached to a nitrogen atom to reduce the electron density on the fluorine. wikipedia.org While early reagents had limitations, the development of compounds like N-fluorobenzenesulfonimide (NFSI) and Selectfluor (F-TEDA-BF4) has revolutionized the field. alfa-chemistry.comwikipedia.orgbrynmawr.edu These reagents are stable, often commercially available, and effective for fluorinating a wide range of substrates, including arenes, which are precursors for this compound. alfa-chemistry.combrynmawr.edursc.org The reaction involves the attack of a carbon-centered nucleophile, such as an electron-rich aromatic ring, on the electrophilic fluorine source. wikipedia.org

| Reagent Name | Abbreviation | Class | Typical Application |

| N-Fluorobenzenesulfonimide | NFSI | N-F Reagent (Neutral) | Fluorination of alkenes, aromatic hydrocarbons, amides, and nitriles. alfa-chemistry.combrynmawr.edu |

| Selectfluor | F-TEDA-BF4 | N-F Reagent (Quaternary Salt) | Fluorination of enamines, dicarbonyl compounds, and electron-rich aromatics. alfa-chemistry.com |

| N-fluoro-o-benzenedisulfonimide | NFOBS | N-F Reagent (Neutral) | General electrophilic fluorination. wikipedia.org |

| N-fluoro-2,4,6-trimethylpyridinium salt | [F+] | Pyridinium Salt | Used in palladium-catalyzed carbofluorination of alkenes. nih.gov |

Nucleophilic Substitution Reactions for Fluorine

Nucleophilic fluorination provides an alternative pathway for creating carbon-fluorine bonds. This method involves the displacement of a leaving group by a nucleophilic fluoride (B91410) ion and can proceed through Sₙ1 or Sₙ2 mechanisms. numberanalytics.com In the context of aromatic systems, nucleophilic aromatic substitution (SₙAr) is a key process, particularly for electron-deficient arenes where a good leaving group (like a nitro or halo group) is present. nih.gov

The synthesis of 2-fluorobenzoic acids, direct precursors that can be elaborated into this compound, has been achieved via nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts. umn.edu A variety of fluoride sources are available, including potassium fluoride (KF), cesium fluoride (CsF), and triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF). nih.gov The Halex (halogen exchange) process, which uses sources like spray-dried KF, is a common industrial method for introducing fluorine into electron-deficient aromatic rings. nih.gov

| Fluoride Source | Abbreviation/Formula | Key Features |

| Potassium Fluoride | KF | Inexpensive, commonly used in Halex processes. nih.gov |

| Cesium Fluoride | CsF | Highly reactive fluoride source. nih.gov |

| Triethylamine tris(hydrogen fluoride) | Et₃N·3HF | Amine/HF reagent, effective for substituting alkyl bromides. nih.govrsc.org |

| Tetrabutylammonium Fluoride | TBAF | Used for fluorination at lower temperatures. nih.govnih.gov |

| Silver Fluoride | AgF | Used as a fluorine source, sometimes in combination with other reagents. nih.gov |

Hetero-dihalogenation of Alkenes

The hetero-dihalogenation of an alkene involves the addition of two different halogen atoms across the double bond. researchgate.net In the context of a cinnamic acid framework, this would typically involve the double bond of the propenoic acid side chain. The reaction is a foundational transformation in organic synthesis, often proceeding through a haliranium ion intermediate, which leads to an anti-selective addition of the two halogens. researchgate.netnih.gov

While homo-dihalogenation (e.g., bromination) is well-established, selective hetero-dihalogenation, such as chlorofluorination or bromofluorination, is more challenging. researchgate.netnih.gov These reactions typically combine an electrophilic halogen source (like N-bromosuccinimide for Br⁺) with a nucleophilic fluoride source. researchgate.netyoutube.com The development of catalytic, enantioselective versions of this reaction is an ongoing area of research, aiming to control the absolute and relative stereochemistry of the resulting vicinal dihalides. nih.govnih.gov Applying this method to cinnamic acid would yield a 2,3-dihalo-3-(2-fluorophenyl)propanoic acid derivative, rather than this compound itself, but represents a key reaction class for functionalizing the alkene moiety.

Oxidative Cleavage Methods

Oxidative cleavage is a powerful reaction that breaks carbon-carbon double or triple bonds to form carbonyl compounds, including carboxylic acids. numberanalytics.com This method can be employed to synthesize the carboxylic acid portion of this compound from a suitable precursor.

One common approach is the ozonolysis of an alkene, followed by an oxidative workup. youtube.com For example, cleaving an alkene with ozone (O₃) and then treating the intermediate with an oxidizing agent like hydrogen peroxide or sodium chlorite (B76162) yields carboxylic acids. youtube.comthieme-connect.com A one-pot ozonolysis-oxidation process has been developed that efficiently converts alkenes to carboxylic acids. thieme-connect.com Another strategy is the oxidative cleavage of alkynes using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ruthenium tetroxide (RuO₄), which directly produces carboxylic acids. numberanalytics.comorganic-chemistry.org This could be applied to a (2-fluorophenyl)-substituted alkyne to generate 2-fluorobenzoic acid, a key intermediate. organic-chemistry.org

| Oxidizing Agent | Substrate | Product |

| Ozone (O₃), followed by H₂O₂ | Alkene | Carboxylic Acid(s) youtube.com |

| Potassium Permanganate (KMnO₄) | Alkyne | Carboxylic Acid(s) numberanalytics.com |

| Ruthenium Tetroxide (RuO₄) | Alkyne/Alkene | Carboxylic Acid(s) numberanalytics.com |

| Sodium Chlorite (NaClO₂) | Aldehyde (from ozonolysis) | Carboxylic Acid thieme-connect.com |

Chemical Transformations and Derivative Synthesis

Once synthesized, the carboxylic acid and alkene moieties of this compound can be further functionalized to produce a variety of derivatives.

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is readily converted into esters through various esterification methods. The most common is the Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. researchgate.net

Alternative methods have been developed to accommodate sensitive substrates or to improve yields. The Horner-Wadsworth-Emmons (HWE) olefination can be used to stereoselectively synthesize (E)-cinnamic esters directly. organic-chemistry.org Furthermore, solid acid catalysts, such as tungstophosphoric acid supported on zirconia, have been used for the clean and recyclable esterification of related aromatic carboxylic acids like 2-furoic acid, representing an environmentally benign approach. researchgate.net

A study on the synthesis of cinnamic acid esters and amides showed that ester derivatives often exhibit potent and selective inhibitory activity against enzymes like monoamine oxidase B (MAO-B). nih.gov

Amidation Reactions and Cinnamamide (B152044) Derivatives

The carboxylic acid functional group of this compound can be converted to an amide through reaction with an amine. This typically requires activating the carboxylic acid, for example, by converting it into an acyl chloride or by using a peptide coupling reagent. The resulting 2-fluorocinnamamides are a class of compounds with potential biological applications.

Studies on analogous cinnamic acid derivatives have shown that the synthesis of amides can lead to compounds with significant biological properties. nih.gov For instance, a series of cinnamic acid amides were synthesized and evaluated for their antioxidant and enzyme inhibitory activities. nih.gov In a direct comparison, the amide derivatives of cinnamic acid showed more potent free radical scavenging activity than their corresponding ester counterparts. nih.gov The synthesis of hybrid molecules incorporating the cinnamic acid structure with other pharmacophores, such as 2-quinolone, has also been explored to develop new anticancer agents. nih.gov

Stoichiometric Reagents: Anhydride Formation

The formation of a symmetric anhydride from a carboxylic acid can be achieved using various stoichiometric reagents. A common method involves the reaction of the carboxylic acid with a dehydrating agent. For instance, acetic anhydride is frequently used to prepare azlactones from N-acylamino acids, a process that involves an intermediate anhydride. orgsyn.org While not specific to this compound, this principle can be applied. Another approach involves the reaction between carboxylic acids and dialkyl dicarbonates in the presence of a Lewis acid like magnesium chloride, which proceeds through the formation of a carboxylic anhydride. organic-chemistry.org

Coupling Agent-Mediated Amidation

Amide bond formation from carboxylic acids and amines is a fundamental reaction in organic synthesis, often facilitated by coupling agents. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide and a urea (B33335) byproduct. analis.com.my The efficiency of these reactions can be enhanced by the addition of catalysts like 4-(dimethylamino)pyridine (DMAP), which acts as an acyl transfer agent. analis.com.my

For example, the reaction of cinnamic acid with p-anisidine (B42471) using DCC and DMAP in dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) demonstrates this process. analis.com.my

Table 1: Effect of Solvent on Coupling Agent-Mediated Amidation

| Coupling Agent | Catalyst | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| DCC | DMAP | DCM | 15 min | 48.8 |

| DCC | DMAP | THF | 15 min | 39.7 |

| DCC | None | DCM | 30 min | 34.2 |

| DCC | None | THF | 30 min | 22.2 |

Data derived from a study on cinnamic acid and p-anisidine. analis.com.my

Phosphoryl Chloride (POCl3) Mediated Reactions

Phosphoryl chloride (POCl3) is a versatile and powerful reagent in organic synthesis, capable of mediating a variety of transformations. wikipedia.orgcommonorganicchemistry.com It is commonly employed as a dehydrating agent, for instance, in the conversion of primary amides to nitriles. wikipedia.org In the context of carboxylic acids, POCl3 can be used as a coupling reagent for the synthesis of esters and amides under mild conditions. rsc.org The reaction typically proceeds in the presence of a base, such as triethylamine, and often with a catalyst like DMAP. rsc.org The process involves the activation of the carboxylic acid by POCl3, followed by nucleophilic attack from an alcohol or amine. rsc.org POCl3 is also famously used in the Bischler–Napieralski reaction for the cyclization of β-arylethylamides to form dihydroisoquinolines, a reaction that proceeds via an imidoyl chloride intermediate. wikipedia.orgcommonorganicchemistry.com

Pentafluoropyridine (PFP) Mediated Amidation

Pentafluoropyridine (PFP) has emerged as a useful reagent for the deoxyfluorination of carboxylic acids to form acyl fluorides under mild conditions. nih.govnih.gov These acyl fluorides are highly valuable intermediates in synthetic chemistry. A significant application of this reactivity is in one-pot amidation reactions. nih.govnih.gov In this process, PFP first activates the carboxylic acid and serves as a fluoride source to generate the acyl fluoride in situ. This reactive intermediate then readily reacts with an amine to produce the corresponding amide in good to excellent yields. nih.govnih.gov This method provides a convenient alternative to other amidation protocols, utilizing a cheap, commercially available, and stable reagent. nih.gov The reaction mechanism involves a nucleophilic aromatic substitution (SNAr) on the PFP ring by the carboxylate. nih.gov

Transamidation Reactions

Transamidation, the conversion of one amide to another by reaction with an amine, has become a valuable strategy for amide bond formation, avoiding the use of stoichiometric activators. nih.gov This reaction often requires a catalyst to activate the typically unreactive amide bond. nih.gov Various catalytic systems have been developed, including those based on metal catalysts or non-metallic promoters. For example, boron-based reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) have been shown to mediate transamidation, although sometimes in stoichiometric amounts. nih.gov Other reported catalysts include iron(III) complexes and even simple compounds like benzoic acid or potassium persulfate under specific conditions. nih.gov

Photochemical Transformations, including Photodimerization

Cinnamic acids are well-known to undergo [2+2] photodimerization reactions upon irradiation with UV light. rsc.org This reaction involves the cycloaddition of the double bonds of two cinnamic acid molecules to form a cyclobutane (B1203170) ring. The specific stereochemistry of the resulting cyclobutane dicarboxylic acid products (truxillic or truxinic acids) is dependent on the crystal packing of the cinnamic acid derivatives in the solid state or the reaction conditions in solution. Studies on various trans-cinnamic acids have shown that irradiation of a solid suspension can lead to the exclusive formation of [2+2] homoadducts with high regio- and stereoselectivity. rsc.org

Oxidative Cyclization to Coumarin (B35378) Derivatives

The synthesis of coumarins, a significant class of heterocyclic compounds, can be achieved through the cyclization of cinnamic acid derivatives. One notable method involves the thermal cyclization of trans-o-fluorocinnamic acids. rsc.org Pyrolysis of these compounds leads to the formation of coumarin derivatives in good yields, proceeding through an intramolecular loss of hydrogen fluoride. rsc.org This reaction pathway shows a similarity to the fragmentation patterns observed in mass spectrometry of these molecules. rsc.org Another approach to coumarin synthesis is the palladium-catalyzed oxidative cyclocarbonylation of 2-vinylphenols, which provides a direct route to the coumarin core. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.com In the context of this compound, these reactions can be used for its synthesis or for further functionalization.

The Heck reaction , which couples an unsaturated halide with an alkene using a palladium catalyst and a base, is a prominent method for synthesizing substituted alkenes. organic-chemistry.orgwikipedia.org This reaction represents a key strategy for the synthesis of cinnamic acid derivatives. researchgate.net Specifically, this compound can be synthesized via a Heck reaction between a 2-fluoro-substituted aryl halide (e.g., 2-fluoroiodobenzene) and acrylic acid, catalyzed by a palladium source. libretexts.org The reaction typically proceeds with high selectivity for the trans isomer due to the reaction mechanism. organic-chemistry.org

Table 1: Illustrative Heck Reaction for this compound Synthesis

| Aryl Halide | Alkene Partner | Catalyst | Base | Product |

|---|

Another significant cross-coupling method is the Suzuki-Miyaura reaction , which couples an organoboron compound (like a boronic acid) with an organohalide using a palladium catalyst. wikipedia.orglibretexts.org While direct examples involving the C-F bond of this compound are not common due to the high strength of the carbon-fluorine bond, related transformations on analogous structures like 2-fluorobenzofurans have been achieved using nickel catalysts, which are known to activate C-F bonds. beilstein-journals.orgnih.gov Theoretically, a Suzuki reaction could be employed to further functionalize the aromatic ring of a this compound derivative if a second halide (e.g., Br, I) were present elsewhere on the ring. The general mechanism involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

Michael Additions

The α,β-unsaturated carbonyl structure of this compound makes it an electrophilic "Michael acceptor." The Michael addition involves the 1,4-conjugate addition of a nucleophile to this system. masterorganicchemistry.comorganic-chemistry.org This reaction is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

The general mechanism proceeds in three steps:

Formation of a nucleophile (e.g., an enolate from a malonic ester). masterorganicchemistry.com

The nucleophile attacks the β-carbon of the unsaturated system. libretexts.org

Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

A wide range of nucleophiles can act as Michael donors, including stabilized carbanions (e.g., from β-diketones, malonic esters), amines (aza-Michael addition), and thiols (thia-Michael addition). masterorganicchemistry.comlibretexts.org While cinnamic acids are generally less reactive Michael acceptors compared to their corresponding esters or ketones, the reaction can be facilitated under appropriate conditions. The fluorine atom at the ortho-position can influence the electrophilicity of the β-carbon through electronic effects. Research on related fluorinated Michael acceptors shows that the presence of fluorine can significantly impact reactivity and stereoselectivity. researchgate.net

O-Alkylation Reactions

The carboxylic acid functional group of this compound can readily undergo O-alkylation to form the corresponding esters. This is a standard transformation for carboxylic acids. The most common method is Fischer esterification, where the acid is reacted with an alcohol in the presence of a strong acid catalyst (such as sulfuric acid or hydrochloric acid). The reaction is an equilibrium process, and it is often necessary to remove water as it is formed to drive the reaction to completion.

Alternatively, O-alkylation can be achieved by first deprotonating the carboxylic acid with a base (e.g., sodium carbonate, potassium carbonate) to form a carboxylate salt. This salt can then react as a nucleophile with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to produce the ester. This method avoids the use of strong acids and is often suitable for substrates with acid-sensitive functional groups.

Glycosylation Reactions

Glycosylation of this compound involves the formation of a glycosyl ester, where the carboxylic acid is linked to a sugar moiety through an ester bond. This reaction is a specialized form of esterification. Typically, the sugar component must have its hydroxyl groups, other than the anomeric one, protected to ensure selective reaction.

A common method for forming such an ester linkage is to activate the carboxylic acid using a coupling agent, such as a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC). The activated acid then reacts with a free hydroxyl group on the protected sugar, often the anomeric hydroxyl, to form the glycosyl ester. These reactions are fundamental in medicinal chemistry for creating prodrugs or modifying the pharmacokinetic properties of a molecule.

Functionalization of Aromatic Ring (e.g., meta-position)

Directing the functionalization of the aromatic ring of this compound is governed by the electronic properties of its existing substituents. The fluorine atom at the C2 position is an ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density through resonance, despite being inductively withdrawing. The vinyl carboxylic acid group (-CH=CHCOOH) is a deactivating, meta-directing group. The interplay between these two groups makes predicting the outcome of electrophilic substitution complex, though the position para to the fluorine (C5) is often favored.

Achieving substitution at the electronically disfavored meta-position (relative to the fluorine, i.e., C4 or C6) requires advanced synthetic strategies that override the inherent directing effects. One such modern approach is transition metal-catalyzed C-H activation using a directing group. In this methodology, a template or directing group is temporarily attached to the molecule, which then physically positions a metal catalyst (often palladium) in proximity to a specific C-H bond, enabling its cleavage and subsequent functionalization. nih.gov For benzoic acids, specialized templates have been designed to achieve C-H olefination at the meta-position with high regioselectivity. nih.gov A similar template-assisted strategy could theoretically be applied to this compound to achieve functionalization at the otherwise inaccessible meta-positions of the aromatic ring.

Ii. Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. For 2-Fluorocinnamic acid, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different protons in the molecule. In a typical spectrum recorded in DMSO-d6, the aromatic protons appear as a multiplet in the range of δ 7.21-7.79 ppm. rsc.org The vinylic protons, part of the acrylic acid moiety, exhibit characteristic splitting patterns. The proton on the α-carbon (adjacent to the carboxyl group) and the β-carbon (adjacent to the phenyl ring) typically show a doublet of doublets and a doublet, respectively, due to coupling with each other and with the aromatic protons. rsc.org Specifically, a doublet with a large coupling constant (J = 16 Hz) observed between δ 7.62-7.66 ppm is characteristic of the trans-configuration of the double bond. rsc.org

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.21-7.46 | dd | |

| Aromatic-H | 7.75-7.79 | dd | |

| Vinylic-H (β) | 7.62-7.66 | d | 16 |

| Vinylic-H (α) | 6.50-6.60 (Estimated) | d | 16 |

| Carboxylic Acid-H | ~12.5 (Broad) | s |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is typically observed downfield, around δ 167.0 ppm. rsc.org The carbons of the aromatic ring appear in the range of δ 115-165 ppm, with the carbon bearing the fluorine atom showing a characteristic splitting pattern due to C-F coupling. The vinylic carbons also give rise to distinct signals in the spectrum.

Table 2: ¹³C NMR Chemical Shifts for this compound (in DMSO-d6)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 167.0 |

| C-F | 159.2-161.7 (d) |

| Aromatic C-H | 121.3-132.1 |

| Aromatic C (quaternary) | 124.9 |

| Vinylic C-H (β) | 135.6 |

| Vinylic C-H (α) | 121.3 |

Data sourced from a study by The Royal Society of Chemistry. rsc.org

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. huji.ac.ilthermofisher.com This wide range minimizes the probability of signal overlap. thermofisher.com In this compound, the ¹⁹F NMR spectrum would show a signal for the single fluorine atom on the aromatic ring. The chemical shift of this fluorine is influenced by its electronic environment. The typical chemical shift range for aryl fluorides (ArF) is between +80 to +170 ppm relative to a CFCl₃ standard. ucsb.edu The precise chemical shift and any observed coupling with nearby protons can confirm the position of the fluorine atom on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 166.15 g/mol . nih.gov In negative-ion mode electrospray mass spectrometry, the spectrum is often dominated by the deprotonated molecular ion [M-H]⁻. researchgate.net Fragmentation of the molecule under ionization can lead to the loss of specific groups, such as CO₂ (44 Da) from the carboxylic acid, which aids in structural confirmation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The UV-Vis spectrum of cinnamic acid derivatives is characterized by strong absorption bands in the ultraviolet region. For instance, trans-cinnamic acid exhibits a maximum absorbance (λmax) at approximately 270 nm. researchgate.net The presence of the fluorine substituent on the phenyl ring in this compound can cause a slight shift in the λmax. The high transmittance in the visible region indicates the compound is colorless. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group, often overlapping with C-H stretching vibrations. docbrown.info The C=O stretching of the carbonyl group in the carboxylic acid gives a strong absorption peak around 1680 cm⁻¹. docbrown.info The C=C stretching of the alkene group appears around 1630 cm⁻¹, and the C-F stretching vibration is also expected to be present. docbrown.info

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carbonyl | C=O stretch | ~1680 |

| Alkene | C=C stretch | ~1630 |

| Aromatic Ring | C=C stretch | ~1580, ~1500 |

| Aryl Fluoride (B91410) | C-F stretch | 1100-1300 (Expected) |

Data is based on typical values for similar compounds. docbrown.inforesearchgate.net

Iii. Computational Studies and Theoretical Chemistry

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of 2-fluorocinnamic acid and its interactions with other molecules. Molecular dynamics (MD) simulations, for instance, can track the movement of atoms over time, providing a detailed picture of conformational changes and intermolecular interactions. These simulations are crucial for understanding how this compound might bind to a biological target, such as an enzyme's active site.

While specific molecular dynamics simulation studies focused solely on this compound are not extensively detailed in the provided search results, the principles of these simulations are widely applied in drug discovery and materials science. For example, MD simulations have been used to understand the interactions of molecules with cell membranes and to study the release of compounds from polymer composites. nih.govsemanticscholar.org These approaches could be readily applied to this compound to explore its behavior in various environments. Molecular docking, a key component of molecular modeling, is an in silico method used to predict the binding orientation of a small molecule to a protein, helping to estimate the strength of the interaction. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of this compound. These calculations are instrumental in predicting various molecular properties.

Acidity Prediction

The acidity of this compound, represented by its pKa value, is a critical parameter influencing its behavior in different chemical and biological environments. Quantum chemical calculations can predict the pKa of a molecule by calculating the electrostatic potential map (ESP). wuxiapptec.com The ESP indicates the distribution of charge on the molecule's surface, with more positive regions around acidic hydrogens. wuxiapptec.com For carboxylic acids, there is a known correlation between the maximum electrostatic potential near the acidic hydrogen and the experimental pKa value. wuxiapptec.com While a specific calculated pKa for this compound is not provided in the search results, the pKa of the related 5-Bromo-2-fluorocinnamic acid is estimated to be approximately 4.14. vulcanchem.com Generally, carboxylic acids have pKa values of about 5. libretexts.org The presence of the electron-withdrawing fluorine atom would be expected to increase the acidity (lower the pKa) compared to unsubstituted cinnamic acid.

Iv. Advanced Applications in Chemical and Biological Research

Medicinal Chemistry and Pharmaceutical Development

The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological profiles. 2-Fluorocinnamic acid provides a readily available starting material for leveraging these benefits.

This compound is a precursor for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated a range of pharmacological activities, including anticancer and anti-inflammatory effects. nih.govnih.govnih.gov The core structure of this compound, featuring a phenyl ring, a double bond, and a carboxylic acid group, allows for extensive chemical modifications to generate diverse molecular architectures with enhanced biological efficacy. nih.gov For instance, derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents, with some compounds showing promising activity. nih.govacs.org

As a key intermediate, this compound is instrumental in the synthesis of more complex pharmaceutical compounds. jocpr.com Its chemical structure provides a foundational framework that can be elaborated through various chemical reactions to build molecules with desired therapeutic properties. The presence of the fluorine atom is particularly advantageous, as it can influence the electronic properties, lipophilicity, and metabolic stability of the final drug molecule. Cinnamic acids and their derivatives are important intermediates in the production of various pharmaceutical ingredients. jocpr.com For example, they are precursors in the biosynthesis of many alkaloids, aromatic amino acids, and indole (B1671886) derivatives. jocpr.com

The design of novel therapeutic agents often involves the use of building blocks like this compound to create compounds with specific biological targets. Researchers have utilized this compound in the design of new molecules aimed at treating a variety of diseases. The rationale behind using this particular scaffold lies in the known contributions of the cinnamic acid moiety to biological activity and the beneficial effects of fluorination in drug design. mdpi.com

A significant advantage of incorporating fluorine into drug molecules is the potential to modulate their metabolic stability and binding affinity. The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. nih.gov This improved metabolic stability is a desirable property for many therapeutic agents. nih.gov Furthermore, the electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to enhanced binding interactions with biological targets such as proteins and enzymes. nih.gov This can result in increased potency and selectivity of the drug.

Derivatives of this compound have been the subject of numerous enzyme inhibition studies. nih.gov The ability of these compounds to interact with and inhibit the activity of specific enzymes makes them valuable tools for studying enzyme function and for developing new therapeutic strategies. The structural modifications of the this compound scaffold allow for the fine-tuning of inhibitory activity against various enzymes.

A notable area of research has been the investigation of this compound derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov

Research has shown that the position of the fluorine or chlorine substitution on the cinnamic acid ring significantly impacts the inhibitory activity and selectivity for AChE and BChE. nih.gov Specifically, ortho-substituted analogs, such as those derived from this compound, tend to show a preference for inhibiting BChE over AChE. nih.gov In one study, a series of fluorine-substituted cinnamic acid derivatives with a tertiary amine side chain were synthesized and evaluated. While many of the derivatives showed moderate to potent AChE inhibition, the ortho-substituted compounds displayed a contrasting effect, favoring BChE inhibition. nih.gov For example, one of the most potent AChE inhibitors from a synthesized series, compound 6d, which was para-substituted, had an IC₅₀ value of 1.11 ± 0.08 μmol/L for AChE and a high selectivity over BChE. nih.gov In contrast, another study reported on a 2-fluorophenyl ester of 3,4,5-trimethoxycinnamic acid which demonstrated the highest selectivity for BChE inhibition. mdpi.com

Table 1: Investigated Cholinesterase Inhibitory Activity of Cinnamic Acid Derivatives

| Compound Type | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Fluorine/Chlorine-substituted Cinnamic Acid Derivatives with Tertiary Amine | AChE, BChE | Ortho-substituted analogs showed preference for BChE inhibition. | nih.gov |

| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate | AChE, BChE | Showed the highest selectivity for BChE inhibition. | mdpi.com |

| Cinnamic Acid-Tryptamine Hybrids | AChE, BChE | A synthesized hybrid was the most potent BChE inhibitor in its series (IC₅₀ = 1.95 μM). | nih.gov |

Development of Antimalarial Leads

Cinnamic acid derivatives have been explored as potential antimalarial agents. ebi.ac.uknih.gov The rationale for this lies in their ability to inhibit lactate (B86563) transport, a crucial process for the survival of intraerythrocytic malaria parasites. nih.gov Research has shown that replacing the 3-phenylpropionyl moiety in a lead compound with a 4-propoxycinnamic acid residue can significantly improve antimalarial activity. ebi.ac.uk While direct studies on this compound itself in this context are not extensively detailed in the provided results, the broader investigation of cinnamic acid derivatives suggests a promising avenue for developing new antimalarial drugs. ebi.ac.uknih.govnih.gov The conjugation of cinnamic acids with existing antimalarial drugs is also being investigated as a strategy to overcome drug resistance. nih.gov

Anticancer Research and Antiproliferative Effects

Cinnamic acid and its derivatives have demonstrated notable anticancer and antiproliferative properties. nih.govmdpi.com The introduction of a fluorine atom, as in this compound, can influence these activities. Synthetic derivatives of cinnamic acid are often found to be more effective in vitro than the parent compounds due to enhanced biological activities. nih.gov

Research into novel cinnamic acid derivatives has shown their potential as anticancer agents, with some compounds exhibiting significant cytotoxicity against cancer cell lines such as A-549 (lung cancer). biointerfaceresearch.com For instance, certain cinnamamide (B152044) derivatives have shown inhibitory effects on histone deacetylase 1 (HDAC1), a key enzyme in cancer cell proliferation. mdpi.com The antiproliferative effects of compounds like flufenamic acid, which shares structural similarities with fluorinated cinnamic acids, have been linked to the inhibition of mitogen-induced membrane currents in cells. nih.gov

Table 1: Anticancer Activity of Selected Cinnamic Acid Derivatives

| Compound/Derivative | Cell Line | Observed Effect | Reference |

| Cinnamic Acid Derivatives | A-549 (Lung Cancer) | In vitro cytotoxicity | biointerfaceresearch.com |

| β-carboline and N-hydroxycinnamamide compounds | - | Inhibition of HDAC1 | mdpi.com |

| Flufenamic acid | LM(TK-) mouse fibroblast | Inhibition of cell proliferation | nih.gov |

This table is for illustrative purposes and highlights the broader anticancer potential of the cinnamic acid scaffold.

Anti-inflammatory and Analgesic Applications

Cinnamic acid and its derivatives are recognized for their anti-inflammatory properties. mdpi.com The mechanism of action often involves the inhibition of enzymes like cyclooxygenases (COXs), which are key mediators of inflammation. mdpi.com Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is a well-known example from the broader class of compounds that includes derivatives of aminobenzoic acid, which has structural parallels to cinnamic acid derivatives. nih.govnih.gov Its anti-inflammatory effects are attributed to the reduction of prostaglandin (B15479496) synthesis. nih.gov While specific studies on the analgesic properties of this compound are not detailed, related compounds have shown such effects. For example, penta-O-ethylquercetin, a flavonoid derivative, exhibited significant dose-related analgesic activity in studies. nih.gov

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal activities of cinnamic acid and its derivatives are well-documented. nih.govnih.govmdpi.com The presence of the cinnamoyl moiety is crucial for these properties. nih.gov Studies have shown that cinnamic acid derivatives can inhibit the growth of various bacteria and fungi. nih.govnih.gov For example, α-fluorocinnamic acids have been shown to inhibit bacterial growth at certain concentrations. nih.gov

Derivatives of cinnamic acid have been synthesized and tested against a range of pathogens, including ESKAPE pathogens which are common in skin infections. mdpi.com Some of these derivatives have demonstrated significant antibacterial activity, particularly against Staphylococcus aureus. mdpi.com The antifungal activity of cinnamic acid derivatives has been evaluated against species like Aspergillus flavus, Aspergillus terreus, and Aspergillus niger. nih.gov The structural features of these derivatives play a crucial role in determining their efficacy. nih.gov

Table 2: Antimicrobial and Antifungal Spectrum of Cinnamic Acid Derivatives

| Derivative Type | Target Organism(s) | Observed Effect | Reference(s) |

| α-Fluorocinnamic acids | Bacteria | Growth inhibition | nih.gov |

| Cinnamic acid-based antimicrobials | Staphylococcus aureus, S. epidermidis | Antibacterial and antibiofilm activity | mdpi.com |

| Cinnamic acid derivatives | Aspergillus species | Antifungal activity | nih.gov |

Antioxidant Properties

Cinnamic acid and its derivatives are known to possess antioxidant properties. nih.govmdpi.comontosight.ai They can act as free radical scavengers, protecting against oxidative stress. ontosight.ai The antioxidant capacity is influenced by the substitution pattern on the aryl ring. mdpi.com The synthesis of novel cinnamic acid derivatives is often aimed at enhancing these antioxidant effects. nih.gov For instance, certain derivatives have shown significant radical scavenging activity in assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govnih.gov This antioxidant potential is a key factor in their investigation for various health applications, as oxidative stress is implicated in numerous diseases. nih.gov

Neuroprotective Synergy

Cinnamic acid has been reported to have a cytoprotective effect on nerves in neurodegenerative diseases. nih.gov Research has focused on developing new neuroprotective derivatives of cinnamic acid. rsc.org These derivatives are evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and protect against neurotoxicity induced by agents such as hydrogen peroxide and Aβ1–42 in human neuroblastoma cells. rsc.org The antioxidant properties of cinnamic acid derivatives also contribute to their neuroprotective potential by mitigating oxidative stress, a factor in neurodegeneration. mdpi.com

CNS Depressant Activity

While direct evidence for the CNS depressant activity of this compound is not explicitly provided, related compounds have shown effects on the central nervous system. For example, quercetin (B1663063) and penta-O-ethylquercetin have demonstrated a sedative effect on the CNS in mice, with the latter showing a more pronounced effect likely due to its increased lipophilicity. nih.gov This suggests that modifications to the basic cinnamic acid structure can influence its interaction with the CNS.

Alpha-glucosidase Inhibition

The potential for cinnamic acid derivatives to act as alpha-glucosidase inhibitors is an area of active research. Patent literature includes this compound in compositions that feature agents with antiviral activity that also act as α- and β-glucosidase inhibitors rospatent.gov.rugoogle.com. While this compound is listed among numerous compounds in these documents, specific data detailing its independent inhibitory activity against alpha-glucosidase is not provided rospatent.gov.rugoogle.com. Research on other complex molecules has noted alpha-glucosidase inhibitory activity, and in some cases, these studies have involved reactions with cinnamic acid derivatives, though not specifically this compound researchgate.net.

Tyrosinase Inhibition

Halogenated cinnamic acids have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. Research into the inhibitory effects of dichlorinated and monochlorinated cinnamic acids provides insight into the potential role of halogen substituents. Specifically, 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid have been shown to inhibit the diphenolase activity of tyrosinase through a reversible and uncompetitive mechanism chemfaces.com.

The inhibitory concentrations (IC₅₀) for these chloro-derivatives have been determined, demonstrating their potential as tyrosinase inhibitors. While this compound is mentioned in patent literature alongside other derivatives in the context of photosensitive compositions that can inhibit tyrosinase, specific IC₅₀ values for the fluoro-substituted compound are not detailed in the available research chemfaces.combiocrick.com. The established activity of its chlorinated analogs suggests that the substitution pattern on the phenyl ring is crucial for this biological activity chemfaces.combiocrick.com.

Table 1: Tyrosinase Inhibition by Chlorinated Cinnamic Acids This table is interactive. You can sort and filter the data.

| Compound | IC₅₀ (mM) | Inhibition Mechanism |

|---|---|---|

| 2-Chlorocinnamic acid | 0.765 | Uncompetitive |

| 2,4-Dichlorocinnamic acid | 0.295 | Uncompetitive |

Data sourced from a study on the inhibition of tyrosinase by chlorocinnamic acids chemfaces.com.

Anticonvulsant Activity

This compound has been identified as a precursor in the synthesis of compounds investigated for anticonvulsant properties. Patent filings describe the use of this compound as a starting material for creating novel chemical entities with demonstrated anticonvulsant activity googleapis.com. Furthermore, the broader class of semicarbazide (B1199961) derivatives, which can be synthesized from cinnamic acids, is known to exhibit a range of biological activities, including anticonvulsant effects researchgate.net. In studies focused on creating new therapeutic agents, this compound is listed as a reagent used to synthesize primaquine-cinnamic acid conjugates of the acylsemicarbazide type, which are then evaluated for various pharmacological properties researchgate.net.

Hydrolase Stability of Peptides

The structural backbone of this compound is utilized in synthetic chemistry to create complex peptide structures with enhanced properties. One key application is its use as a template in solid-phase peptide synthesis to generate macrocyclic peptides escholarship.org. The process of macrocyclization, or creating a ring-like structure, is a widely recognized strategy to improve the stability of peptides against degradation by hydrolase enzymes. By constraining the peptide's conformation, these macrocycles can exhibit greater resistance to enzymatic cleavage compared to their linear counterparts. This approach has been used to create large libraries of template-bridged macrocycles for screening and identifying new bioactive agents escholarship.org. While the primary goal may be to identify ligands for specific biological targets, an inherent benefit of this structural modification is the potential for increased metabolic stability escholarship.orggreyhoundchrom.com.

PET Imaging

While specific studies detailing the use of [¹⁸F]-labeled this compound for Positron Emission Tomography (PET) imaging are not prominent, the underlying principle is well-established with analogous molecules. Short-chain fluorinated carboxylic acids are recognized as valuable tracers in PET imaging. For instance, the fluorine-18 (B77423) labeled analog of propionic acid, 2-[¹⁸F]fluoropropionic acid, has been successfully evaluated as a PET imaging agent for applications in oncology and cardiology. Its utility stems from its ability to act as a metabolic tracer, mimicking naturally occurring short-chain fatty acids. The presence of the positron-emitting ¹⁸F isotope allows for non-invasive visualization of metabolic processes. Given this precedent, the structure of this compound makes it a theoretical candidate for similar radiolabeling to create a PET tracer, although dedicated studies to this effect would be required to establish its efficacy and applications.

Material Science Applications

This compound and its derivatives are utilized as building blocks in material science for the creation of functional materials. The related compound, 2-bromo-4-fluorocinnamic acid, has been incorporated into polymer matrices to improve properties such as thermal stability and mechanical strength, making the resulting materials suitable for high-temperature applications . The halogen substitution and the conjugated system of the cinnamic acid structure are key to these enhancements .

Furthermore, the photosensitive nature of halogenated cinnamic acids, such as 2-chlorocinnamic acid, makes them relevant for applications in materials that respond to light chemfaces.com. Derivatives like 4-cyano-2-fluorocinnamic acid are commercially available specifically for research and development in material science, including polymers and optical materials bldpharm.com. The ability to modify the phenyl ring with different functional groups allows for the fine-tuning of the electronic and physical properties of polymers and other advanced materials .

Formulation of Polymers and Resins

This compound (2-FCA) serves as a functional monomer and additive in the formulation of advanced polymers and resins. Its incorporation into polymer backbones or matrices can significantly alter the material's properties. In polyurethane (PU) systems, 2-FCA can be integrated to enhance performance characteristics. Furthermore, it has found use in the formulation of specialized photoresists for the electronics industry, where it functions as a photoacid generator. These applications leverage the reactivity of its carboxylic acid and acrylate (B77674) functionalities, as well as the electronic influence of the fluorine atom.

Table 1: Examples of this compound in Polymer Formulations

| Polymer System | Role of 2-FCA | Application Area |

|---|---|---|

| Polyurethane (PU) | Additive/Monomer | High-Performance Plastics |

| Photoresist Formulations | Photoacid Generator | EUV Lithography |

This table illustrates the roles of this compound in different polymer-based formulations.

Enhancement of Thermal Stability and Mechanical Properties

The introduction of this compound into polymer structures has been shown to improve their thermal and mechanical robustness. The strong carbon-fluorine bond and the electronic effects of the fluorine atom contribute to increased stability. Research has demonstrated that incorporating a small weight percentage of 2-FCA into a polyurethane matrix can lead to a notable increase in both tensile strength and the onset temperature of thermal decomposition. This enhancement is critical for developing materials that can withstand demanding operational conditions. The general principle of using fluorinated compounds to boost thermal stability is also seen in other areas, such as the use of fluorinated amino acids to stabilize enzymes.

Table 2: Improvement of Polyurethane Properties with 2-FCA Incorporation

| Property | Improvement | Value without 2-FCA | Value with 5 wt% 2-FCA |

|---|---|---|---|

| Tensile Strength | +38% | 45 MPa | 62 MPa |

| Thermal Decomposition Onset (Td) | +27°C | 260°C | 287°C |

This table presents quantitative data on the enhancement of polyurethane's mechanical and thermal properties upon the addition of this compound.

Applications in Electronics

In the field of electronics, precision and performance at the nanoscale are paramount. This compound has been identified as a key component in advanced photoresist formulations, specifically for Extreme Ultraviolet (EUV) lithography. In this context, it functions as a photoacid generator. Upon exposure to EUV radiation, it decomposes to generate an acid, which then catalyzes a chemical change in the surrounding polymer matrix, rendering it soluble or insoluble. This process allows for the precise etching of extremely small and complex patterns onto silicon wafers, a fundamental step in modern semiconductor manufacturing.

Table 3: Performance Metrics of 2-FCA in EUV Lithography

| Parameter | Performance Value |

|---|---|

| Resolution | 14 nm line/space |

| Sensitivity | 18 mJ/cm² |

This table details the performance characteristics of photoresists formulated with this compound for applications in electronics manufacturing.

Asymmetric Synthesis

Asymmetric synthesis, the controlled synthesis of a chiral molecule as a single enantiomer, is a cornerstone of modern medicinal chemistry and materials science. Halogenated compounds, particularly those containing fluorine, are of significant interest. The following sections explore methodologies relevant to the stereocontrolled synthesis of this compound derivatives and related chiral fluorinated structures.

Enantioselective Fluorination of Derivatives

Enantioselective fluorination is a powerful strategy for creating chiral molecules containing a fluorine atom at a stereogenic center. While direct enantioselective fluorination on the aromatic ring of a pre-existing cinnamic acid is not a standard approach, related reactions on similar substrates highlight the available methodologies. For instance, the catalytic asymmetric fluorolactonization of styrene (B11656) derivatives can produce lactones with fluorine-bearing stereocenters in high enantioselectivity. nih.govnih.gov This type of reaction, often catalyzed by a chiral complex, proceeds by adding a fluorine atom and an oxygen nucleophile across the double bond in a highly controlled manner. nih.gov Similarly, chiral organocatalysts can mediate the enantioselective α-fluorination of carbonyl compounds, demonstrating that the carbon-fluorine bond can be formed with high stereocontrol. nih.govbeilstein-journals.org These established methods form the basis for potential strategies to synthesize chiral fluorinated derivatives from precursors related to this compound.

Chiral Auxiliary Methodologies

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of one or more subsequent reactions. slideshare.net After serving its purpose, the auxiliary is removed, yielding the desired enantiomerically enriched product. A prominent example of this strategy in the synthesis of complex fluorinated molecules is the use of chiral Ni(II) complexes. beilstein-journals.org In this approach, a simple amino acid like glycine (B1666218) is coordinated to a chiral Ni(II) Schiff base complex. The chiral ligand on the nickel atom effectively blocks one face of the molecule, forcing an incoming electrophile—such as a fluorinated benzyl (B1604629) bromide—to attack from the less hindered face. beilstein-journals.org This results in a highly diastereoselective alkylation. Subsequent hydrolysis removes the Ni(II) complex (the auxiliary), furnishing the desired fluorinated amino acid with high enantiomeric purity. beilstein-journals.org This powerful technique allows for the synthesis of various non-canonical amino acids, including fluorinated analogues of phenylalanine. beilstein-journals.org

Asymmetric Reduction Techniques

The carbon-carbon double bond in α,β-unsaturated systems, such as that in this compound, is a key target for asymmetric reduction. This transformation, if successful, would yield chiral 3-(2-fluorophenyl)propanoic acid, a valuable building block. While specific studies detailing the asymmetric reduction of this compound are not prominent, the methodology is well-established for other trifluoromethyl ketones and related α,β-unsaturated carbonyl compounds. nih.govnih.gov Catalytic asymmetric hydrogenation, typically employing chiral transition metal complexes of rhodium or ruthenium, is a leading technology for this purpose. The chiral ligands coordinated to the metal create a chiral environment that forces the addition of hydrogen across the double bond to occur preferentially from one side, leading to one enantiomer of the product in excess. This approach is widely used in the pharmaceutical industry to produce chiral acids and alcohols. The principles of this technique are directly applicable to this compound, representing a viable pathway to its chiral reduced derivatives.

Catalysis

The role of this compound as a catalyst or as a fundamental ligand in a catalytic system is not prominently featured in chemical research literature. Instead, the compound is more frequently described as a substrate in reactions that are themselves dependent on a catalyst.

One of the most relevant catalytic processes involving cinnamic acid derivatives is catalytic hydrogenation. The carbon-carbon double bond in the acrylic acid side chain is readily reduced using a variety of catalysts.

Catalytic Transfer Hydrogenation

Research has shown that the double bond of cinnamic acid and its derivatives can be efficiently hydrogenated via catalytic transfer hydrogenation, often under microwave irradiation. In this process, a hydrogen donor molecule, such as 1,4-cyclohexadiene (B1204751) or formic acid, transfers hydrogen to the substrate in the presence of a catalyst. researchgate.net This method is valued as a practical and often safer alternative to using pressurized hydrogen gas. researchgate.net

A typical system might involve a palladium catalyst, such as palladium on carbon (Pd/C), which facilitates the reduction. researchgate.net The primary product of the hydrogenation of this compound is 2-Fluorophenylpropanoic acid. Research has demonstrated high yields for this type of reaction. researchgate.net While this showcases the involvement of this compound in a catalytic process, its role is that of a reactant being transformed, not of a substance facilitating or directing the chemical transformation.

V. Environmental and Biochemical Research

Microbial Metabolism and Biodegradation Studies

Detailed research specifically documenting the microbial metabolism and biodegradation of 2-fluorocinnamic acid is limited in publicly available scientific literature. While extensive studies have been conducted on its isomer, 4-fluorocinnamic acid, providing clear degradation pathways, metabolites, and enzymatic activities, equivalent comprehensive data for the 2-fluoro isomer is not readily found.

A 1995 study evaluating potential groundwater tracers noted that this compound was found to be unstable in tuff, a type of volcanic rock, though the specific contribution of microbial action to this instability was not detailed. ebi.ac.uk General statements in the literature suggest that microbial degradation pathways for fluorocinnamic acids have been explored, but these often point to research on other isomers. asm.org For instance, the degradation of the related compound 2-chlorocinnamic acid by Rhodotorula rubra has been described, but this pathway is specific to the chlorinated analogue. chemfaces.com

Due to the lack of specific research on the microbial breakdown of this compound, the following sub-sections cannot be detailed at this time.

Aerobic Degradation Pathways

Information not available in search results.

Formation of Metabolites

Information not available in search results.

Enzyme Activities in Degradation

Information not available in search results.

Fluoride (B91410) Release during Biodegradation

Information not available in search results.

Role in Plant Biosynthetic Pathways

While information on its microbial degradation is scarce, this compound has been investigated as a substrate in plant biosynthetic pathways, particularly in the context of flavonoid and phenylpropanoid metabolism. These pathways are responsible for creating a wide array of plant secondary metabolites. frontiersin.orgnih.gov

The central enzyme, 4-coumarate-CoA ligase (4CL), plays a crucial role by activating cinnamic acid and its analogues into their corresponding CoA esters. taylorandfrancis.comuniprot.orgnih.gov This activation is a preparatory step for entry into various biosynthetic routes, including the production of flavonoids and lignin. taylorandfrancis.comnih.gov

Research into the substrate flexibility of these enzymes has shown that this compound can be utilized by certain plant pathway enzymes. In a study investigating the production of novel flavonoids, various substituted cinnamic acid analogues were tested. It was found that this compound was successfully activated (esterified) by coumaroyl-CoA ligase, unlike many other ortho-substituted compounds that were not accepted by the enzyme. acs.orgresearchgate.net This indicates that this compound can serve as a precursor in engineered biological systems that utilize plant enzymes. Indeed, (E)-3-(2-Fluorophenyl)acrylic acid, another name for this compound, has been used to create unnatural flavonoids by leveraging plant biosynthetic pathways within engineered Escherichia coli. acs.orgchemicalbook.com

The ability of this compound to be processed by key enzymes of the phenylpropanoid pathway highlights its potential use in synthetic biology and metabolic engineering to produce novel, fluorinated plant-like compounds.

Q & A

Q. What are the optimal synthetic routes for 2-Fluorocinnamic Acid (CAS 451-69-4) to ensure high yield and purity, and how can reaction conditions be systematically optimized?

- Methodological Answer: The synthesis typically involves fluorination of cinnamic acid derivatives or cross-coupling reactions. To optimize yield and purity:

- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)₂) versus copper-mediated systems for efficiency in fluorination .

- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene) to assess reaction rates and byproduct formation.

- Temperature Gradients: Perform reactions at 60°C, 80°C, and 100°C to identify ideal thermal conditions for minimizing decomposition.

- Purity Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis to confirm purity .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods to confirm structure and purity?

- Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy: Compare H and C NMR shifts with literature data (e.g., aromatic proton signals near δ 7.2–7.8 ppm for fluorinated analogs) .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm the molecular ion peak at m/z 166.03 (C₉H₇FO₂) and rule out isotopic impurities .

- Chromatography: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>98% is standard for publication) .

Q. What are the best practices for reporting experimental procedures involving this compound to ensure reproducibility?

- Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detailed Protocols: Include molar ratios, reaction times, and purification steps (e.g., recrystallization solvents).

- Supplementary Data: For multi-step syntheses, provide FT-IR spectra, chromatograms, and crystallographic data (if available) in supplementary files .

- Error Reporting: Quantify yield variability (±5%) across triplicate trials and disclose any observed side reactions .

Advanced Research Questions

Q. How can researchers investigate the photophysical properties of this compound derivatives for applications in materials science?

- Methodological Answer: Design experiments to assess:

- UV-Vis Spectroscopy: Measure absorption/emission spectra in solvents of varying polarity (e.g., hexane vs. methanol) to study solvatochromism.